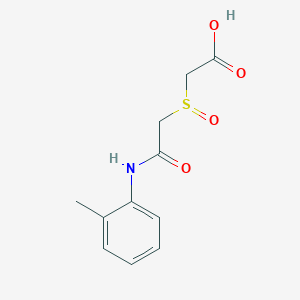

2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Photoacoustic Imaging of Protein Sulfenic Acids

"2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid" finds application in the development of reaction-based semiconducting polymer nanoprobes (rSPNs) for in vivo photoacoustic (PA) imaging of protein sulfenic acids, essential in oxidative signal transduction. These rSPNs enable specific recognition reactions without compromising fluorescence and PA properties, facilitating real-time PA and fluorescence imaging in living mice (Lyu et al., 2017).

Oxidative Dimerization of Alcohols

In organic synthesis, the compound serves as a precursor or intermediate in oxidative dimerization reactions of polyfunctional primary alcohols to esters, showcasing an interesting beta oxygen effect. This pathway highlights its role in facilitating ester formation, a crucial step in various synthetic routes (Merbouh et al., 2004).

Esterification and Oxidative Condensation

It is instrumental in esterification processes and oxidative condensation reactions, such as the direct, selective condensation of methane to acetic acid, demonstrating its versatility in facilitating complex chemical transformations (Periana et al., 2003). Moreover, its utility extends to the preparation of sulfonylimino acetic acid esters, indicating its broad applicability in synthetic organic chemistry (Schleusner et al., 2004).

Catalysis and Green Chemistry

In catalysis, it plays a role in iron-mediated oxy-sulfonylation of enamides with sodium and lithium sulfinates, showcasing its importance in the development of new catalytic methods for functionalizing organic molecules (Kramer et al., 2019). Its application in green chemistry is exemplified in the kinetic study and process simulation of acetic acid and ethanol esterification, highlighting its role in enhancing the efficiency and sustainability of chemical processes (He et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

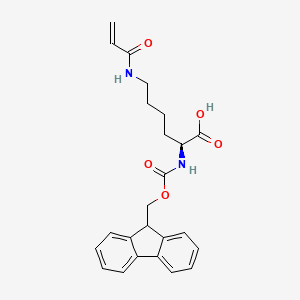

IUPAC Name |

2-[2-(2-methylanilino)-2-oxoethyl]sulfinylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-4-2-3-5-9(8)12-10(13)6-17(16)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJYGINUIIMNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CS(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-oxo-2-(2-Tolylamino)ethyl)sulfinyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)

![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2550959.png)